N-(1-propyl-4-piperidinyl)-2-furamide
Overview
Description
N-(1-propyl-4-piperidinyl)-2-furamide, also known as fentanyl, is a synthetic opioid that is commonly used as a pain reliever. It is a highly potent drug that is often used in medical settings for the treatment of severe pain, such as that experienced by cancer patients. Fentanyl is also sometimes used illicitly as a recreational drug, which has led to a significant increase in overdose deaths in recent years. In
Mechanism of Action
Fentanyl works by binding to opioid receptors in the brain and spinal cord. This binding activates the receptors and leads to a decrease in the perception of pain. Fentanyl is a highly potent opioid, meaning that it binds to the receptors with a high affinity and produces a strong analgesic effect.
Biochemical and Physiological Effects:
Fentanyl has a number of biochemical and physiological effects. In addition to its analgesic properties, N-(1-propyl-4-piperidinyl)-2-furamide can cause sedation, respiratory depression, and nausea. It can also lead to a decrease in blood pressure and heart rate. Fentanyl is metabolized in the liver and excreted in the urine.
Advantages and Limitations for Lab Experiments
Fentanyl is a highly potent drug that can be used in small amounts to produce a strong effect. This makes it useful for laboratory experiments that require precise dosing. However, N-(1-propyl-4-piperidinyl)-2-furamide is also highly addictive and can be dangerous if not used properly. It is important to handle N-(1-propyl-4-piperidinyl)-2-furamide with care and to follow appropriate safety protocols when working with this drug.
Future Directions
There are a number of future directions for research on N-(1-propyl-4-piperidinyl)-2-furamide. One area of interest is the development of new pain relievers that are less addictive than opioids like N-(1-propyl-4-piperidinyl)-2-furamide. Another area of research is the study of the long-term effects of N-(1-propyl-4-piperidinyl)-2-furamide use, particularly in individuals who use the drug recreationally. Additionally, researchers are exploring the use of N-(1-propyl-4-piperidinyl)-2-furamide in the treatment of depression and anxiety disorders, as well as its potential use in the treatment of other medical conditions.
Scientific Research Applications
Fentanyl has been extensively studied for its use as a pain reliever in medical settings. It is often used to manage severe pain, such as that experienced by cancer patients. Fentanyl is also used in anesthesia, as it can induce a state of unconsciousness and prevent pain during surgical procedures. In addition, N-(1-propyl-4-piperidinyl)-2-furamide has been studied for its potential use in the treatment of depression and anxiety disorders.
properties
IUPAC Name |
N-(1-propylpiperidin-4-yl)furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-2-7-15-8-5-11(6-9-15)14-13(16)12-4-3-10-17-12/h3-4,10-11H,2,5-9H2,1H3,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTPAVPCEJYFFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)C2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.